molecular formula C26H27N3O3S B2793308 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-43-9

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2793308
CAS No.: 532974-43-9
M. Wt: 461.58
InChI Key: OKFBMBUONFMQTJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a synthetic indole derivative designed for advanced pharmacological and biochemical research. Its complex molecular architecture, featuring a 1H-indole core linked to a 3,5-dimethylbenzamide group via a thioether-containing chain, suggests potential for high target selectivity. Researchers can investigate this compound as a potential modulator of various enzymatic pathways or cellular receptors. The furan and amide functionalities within its structure may contribute to unique binding affinities, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. This compound is intended for in vitro analysis to help scientists elucidate novel mechanisms of action and explore new frontiers in cellular signaling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-18-12-19(2)14-20(13-18)26(31)27-9-10-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-11-32-21/h3-8,11-14,16H,9-10,15,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBMBUONFMQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, an indole moiety, and a benzamide structure, which are known to contribute to various biological activities. Its synthesis typically involves multiple steps, including the formation of the furan derivative followed by the introduction of the indole and benzamide components through various organic reactions.

Synthetic Route Overview

  • Furan Derivative Formation : The reaction of furan-2-carbaldehyde with appropriate amines.
  • Indole and Benzamide Coupling : Utilizing coupling agents to link the indole and benzamide moieties to the furan derivative.
  • Thioether Formation : Introducing a thioether linkage to enhance biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives
A study on indole derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of electron-donating groups like methyl at specific positions was crucial for activity enhancement .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted that derivatives containing furan and thiadiazole moieties possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AS. aureus20
Compound BE. coli40
N-(Furan Derivative)MRSA30

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The furan ring may interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The indole moiety can bind to specific receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication processes.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in binding affinity with target proteins . Additionally, structure-activity relationship (SAR) studies have identified key functional groups that influence potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from and :

Compound Name / ID Core Structure R Group (Substituent) Thioether Linkage Heterocyclic System
Target Compound 3,5-Dimethylbenzamide Furan-2-ylmethyl Yes Indole, Furan
Compound 1 () Benzamide 5-Methyl-1,2,4-oxadiazol-3-ylmethyl Yes Oxadiazole, Nitrophenyl
Compound 4 () Benzamide 2-Thienylmethyl Yes Thiophene, Methylphenyl
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives () Acetamide Varied indole-linked oxadiazole-thiol Yes Indole, Oxadiazole

Key Observations :

  • Heterocyclic Systems : The target’s furan group (oxygen-based) contrasts with thiophene (sulfur-based, Compound 4) and oxadiazole (nitrogen-oxygen-based, Compound 1). Furan may offer improved solubility over thiophene but reduced metabolic stability compared to oxadiazole .
  • Indole Positioning : The target’s indole is linked via a thioether, similar to ’s oxadiazole-indole hybrids, which are associated with kinase inhibition or antiviral activity .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including thioether bond formation, indole functionalization, and benzamide coupling. Critical steps include:

  • Thiol-Indole Coupling : Reacting a thiol-containing intermediate (e.g., 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol) with an indole derivative under nitrogen to prevent oxidation .
  • Amide Bond Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-ethyl intermediate with 3,5-dimethylbenzoyl chloride in anhydrous DMF .
  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure with NMR (e.g., indole H-3 proton at δ 7.2–7.4 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.1–4.3 ppm) and amide bond formation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~520–530 Da) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers optimize reaction conditions to minimize side products?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reduce hydrolysis .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., thiol activation) to prevent dimerization .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps to improve regioselectivity .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for thioether formation and identify energetically favorable pathways .
  • Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to screen optimal catalysts/solvents, reducing trial-and-error experimentation by ~40% .
  • Molecular Dynamics (MD) : Simulate solubility in biorelevant media (e.g., PBS) using COMSOL Multiphysics to guide formulation .

Q. How to resolve contradictions in biological activity data across assays?

  • Dose-Response Analysis : Perform IC50/EC50 comparisons in cell-based (e.g., HEK293) vs. enzymatic (e.g., kinase inhibition) assays. Use nonlinear regression to identify assay-specific interference (e.g., serum protein binding) .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to rule out rapid degradation as a cause of variability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinases) by monitoring thermal stabilization .
  • CRISPR Knockout Models : Generate target gene-knockout cell lines to isolate off-target effects .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, inflammation) .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–9) for 48h. Monitor degradation via HPLC; if >10% degradation occurs, reformulate with stabilizers (e.g., antioxidants) .
  • Lyophilization Feasibility : Test freeze-drying in sucrose/trehalose matrices to enhance shelf life for in vivo studies .

Q. What experimental designs improve statistical power in preclinical efficacy studies?

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 23 factorial matrix) to evaluate dose, administration route, and treatment duration interactions. Use ANOVA to identify significant variables .
  • Blinded Randomization : Assign animal cohorts (n ≥ 6) blindly to reduce bias in tumor xenograft studies .

Methodological Resources

TechniqueApplicationKey References
DFT CalculationsReaction path optimization
CETSATarget validation
DoEExperimental optimization
MD SimulationsSolubility prediction

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